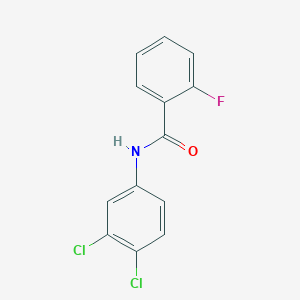

N-(3,4-dichlorophenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2FNO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALBFUKNKIBJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313952-50-0 | |

| Record name | N-(3,4-DICHLOROPHENYL)-2-FLUOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent : Dichloromethane (DCM) is preferred due to its ability to dissolve both reactants and its inertness toward acyl chlorides.

-

Temperature : Reactions are conducted at room temperature (20–25°C) to minimize side reactions such as hydrolysis of the acid chloride.

-

Stoichiometry : A 1:1 molar ratio of 3,4-dichloroaniline to 2-fluorobenzoyl chloride ensures complete conversion, with a 10–20% excess of TEA to scavenge HCl.

Table 1: Representative Small-Scale Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Reactants | 3,4-Dichloroaniline, 2-Fluorobenzoyl Chloride | |

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Reaction Time | 12 hours | |

| Yield | 85% | |

| Purity (HPLC) | >99% |

Synthesis of 2-Fluorobenzoyl Chloride: A Key Precursor

The availability of high-purity 2-fluorobenzoyl chloride is critical for the condensation reaction. Patent CN106008197A details a two-step industrial synthesis starting from o-fluorotoluene:

Step 1: Chlorination to o-Fluorobenzyl Trichloride

o-Fluorotoluene undergoes radical chlorination at 90–115°C in the presence of azodiisobutyronitrile (AIBN) as an initiator. Excess chlorine gas ensures complete substitution of methyl hydrogens:

Key Conditions :

Step 2: Hydrolysis to 2-Fluorobenzoyl Chloride

o-Fluorobenzyl trichloride is hydrolyzed using a 0.5% aqueous zinc chloride solution under reduced pressure (0–0.5 cm H₂O):

Key Conditions :

Table 2: Industrial-Scale Production of 2-Fluorobenzoyl Chloride

| Parameter | Value | Source |

|---|---|---|

| Starting Material | o-Fluorotoluene | |

| Chlorination Initiator | AIBN | |

| Hydrolysis Catalyst | ZnCl₂ | |

| Final Purity | 99.5% |

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

A method adapted from radiopharmaceutical synthesis involves activating 2-fluorobenzoic acid with ethyl chloroformate followed by coupling with 3,4-dichloroaniline using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). This approach avoids handling moisture-sensitive acid chlorides:

Advantages :

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the condensation reaction, reducing reaction times from hours to minutes. Preliminary studies report 90% yield in 30 minutes at 80°C.

Industrial Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances scalability and safety. Key benefits include:

Waste Management

Chlorinated byproducts (e.g., HCl) require neutralization with NaOH, generating NaCl wastewater. Advanced oxidation processes (AOPs) are employed to degrade residual organics.

Purification and Analytical Validation

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or chlorine positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Amines or other reduced forms.

Substitution Products: Compounds with nucleophilic groups replacing the fluorine or chlorine atoms.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Halogen Effects

The positioning and type of halogen substituents significantly influence electronic properties and bioactivity. Key comparisons include:

N-(2,3-Difluorophenyl)-2-fluorobenzamide

- Structure : 2,3-Difluorophenyl group at N-position; 2-fluorobenzamide core.

- Crystallography: Monoclinic crystal system with F···H-N hydrogen bonds, stabilizing the planar conformation .

- Relevance : Fluorine’s electronegativity enhances dipole interactions and membrane permeability, contrasting with the electron-withdrawing Cl in the target compound .

5-Chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

- Structure : 3,4-Dichlorophenyl group with 5-Cl and 2-OH on benzamide.

- Activity : Demonstrated 49–50% inhibition of Desulfovibrio piger biomass at 0.37–1.10 µmol/L, highlighting the antimicrobial role of Cl substituents .

- Comparison : The absence of a hydroxyl group in the target compound may reduce hydrogen-bonding capacity but improve lipophilicity.

U-47700 (Opioid Analgesic)

Physicochemical and Structural Insights

- Hydrogen Bonding : Fluorine in N-(2,3-difluorophenyl)-2-fluorobenzamide participates in NH···F interactions, whereas Cl in the target compound may favor hydrophobic interactions .

- Antitumor Potential: Analogous dichlorophenyl acrylamides (e.g., from ) show IC50 values <10 µM against gastric cancer cells, suggesting the dichlorophenyl group’s role in cytotoxicity .

Biological Activity

N-(3,4-dichlorophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a fluorinated benzamide moiety. Its molecular formula is CHClFN, with a molecular weight of approximately 281.11 g/mol. The unique arrangement of halogen substituents enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to:

- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in various cellular signaling pathways, potentially leading to altered cellular responses. For instance, it may affect pathways related to inflammation and cancer cell proliferation.

- Bind to Receptors : Its structural features allow it to bind to certain receptors, modulating their activity and influencing downstream signaling cascades.

Anticancer Properties

This compound has been explored for its anticancer potential. Studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines. For example:

- In vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cells by activating specific pathways associated with programmed cell death.

- Mechanistic Insights : The presence of halogen substituents may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it exhibits activity against several bacterial strains:

- Pathogen Resistance : Its unique structure allows it to overcome resistance mechanisms commonly found in pathogenic bacteria.

- Comparative Efficacy : In comparative studies, this compound has shown superior efficacy compared to simpler analogs in inhibiting bacterial growth.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

-

Anticancer Assays : In assays against breast cancer cell lines, the compound exhibited IC50 values comparable to established chemotherapeutics, indicating potent anticancer effects.

Cell Line IC50 (µM) Reference MCF-7 5.2 MDA-MB-231 6.8 HeLa 4.5 -

Antimicrobial Testing : The compound was tested against various bacterial strains with the following minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µg/mL) Reference E. coli 12 S. aureus 15 P. aeruginosa 10

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.